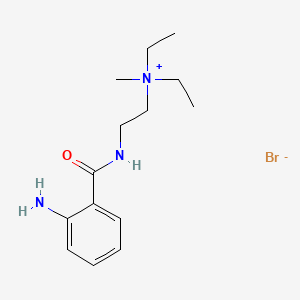
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is a chemical compound with a complex structure that includes an aminobenzamide moiety and a diethylmethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide typically involves multiple steps. One common method starts with the preparation of o-aminobenzamide, which is then reacted with ethyl diethylmethylammonium bromide under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide involves its interaction with specific molecular targets. The aminobenzamide moiety can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilamide: Shares the aminobenzamide moiety but lacks the diethylmethylammonium group.
N,N-Diethylmethylamine: Contains the diethylmethylammonium group but lacks the aminobenzamide moiety.
Uniqueness
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is unique due to its combination of both the aminobenzamide and diethylmethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1910-56-1 |
|---|---|
Formule moléculaire |
C14H24BrN3O |
Poids moléculaire |
330.26 g/mol |
Nom IUPAC |
2-[(2-aminobenzoyl)amino]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C14H23N3O.BrH/c1-4-17(3,5-2)11-10-16-14(18)12-8-6-7-9-13(12)15;/h6-9H,4-5,10-11H2,1-3H3,(H2-,15,16,18);1H |
Clé InChI |
HXNMMWCBVIVJHZ-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(CC)CCNC(=O)C1=CC=CC=C1N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















